molecular formula C7H5BrClNO2 B6616848 2-bromo-1-(chloromethyl)-4-nitrobenzene CAS No. 1261794-92-6

2-bromo-1-(chloromethyl)-4-nitrobenzene

Cat. No.: B6616848
CAS No.: 1261794-92-6
M. Wt: 250.48 g/mol
InChI Key: WNSUPNGYXZZICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(chloromethyl)-4-nitrobenzene is a versatile aromatic compound designed for use as a key synthetic intermediate in research and development. This molecule features multiple reactive sites—a benzyl chloride, an aryl bromide, and a nitro group—making it a valuable scaffold for constructing more complex chemical entities. The benzyl chloride moiety (as seen in similar compounds like p-nitrobenzyl chloride ) is highly reactive in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Simultaneously, the aryl bromide and electron-withdrawing nitro group on the benzene ring enable further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, and reduction to aniline derivatives. This multi-functional profile makes this compound particularly valuable in medicinal chemistry for the synthesis of potential pharmacologically active molecules, and in materials science for the creation of novel organic compounds. It is offered as a high-purity solid and must be stored in a cool, dry environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSUPNGYXZZICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Toluene to 4-Nitrotoluene

The foundational step involves nitrating toluene to introduce the nitro group at the para position. This is achieved using a mixed acid system (HNO₃/H₂SO₄) at 50–60°C, yielding 4-nitrotoluene with >90% selectivity. The methyl group’s activating nature directs nitration to the para position, while the sulfuric acid protonates the nitro group, enhancing electrophilicity.

Key Reaction Parameters

ParameterValue
Temperature50–60°C
HNO₃ Concentration68–70%
Reaction Time4–6 hours
Yield85–92%

Bromination of 4-Nitrotoluene

Electrophilic bromination of 4-nitrotoluene targets position 2, adjacent to the nitro group. Using Br₂ in concentrated H₂SO₄ with Ag₂SO₄ as a catalyst achieves regioselective substitution. The nitro group’s meta-directing effect ensures bromination occurs ortho to the methyl group (position 2), yielding 2-bromo-4-nitrotoluene.

Optimized Bromination Conditions

  • Catalyst : Ag₂SO₄ (1.0 equiv relative to substrate)

  • Solvent : H₂SO₄ (concentrated)

  • Temperature : 20–25°C (ambient)

  • Yield : 70–75%

Radical Bromination of the Methyl Group

Conversion to 2-Bromo-4-nitrobenzyl Bromide

The methyl group in 2-bromo-4-nitrotoluene undergoes radical bromination using N-bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) in CCl₄. This method selectively substitutes the methyl hydrogen with bromine, forming 2-bromo-1-(bromomethyl)-4-nitrobenzene.

Reaction Mechanism

  • AIBN decomposes at 70°C to generate radicals, initiating a chain reaction.

  • NBS abstracts a hydrogen from the methyl group, forming a benzyl radical.

  • Bromine transfer from NBS yields the bromomethyl derivative.

Performance Metrics

ConditionDetail
NBS Equiv1.02
AIBN Loading5 mol%
Temperature70°C
Reaction Time7 hours (total)
Yield33%

Chlorination of the Bromomethyl Group

The bromomethyl intermediate is treated with NaCl in dimethylformamide (DMF) at 80°C to replace bromine with chlorine via an SN₂ mechanism. This step benefits from the benzyl bromide’s susceptibility to nucleophilic attack, achieving >90% conversion.

Substitution Reaction Parameters

  • Solvent : DMF (anhydrous)

  • NaCl Equiv : 3.0

  • Temperature : 80°C

  • Time : 12 hours

Alternative Pathway: Direct Chloromethylation of Bromonitrobenzene

Friedel-Crafts Chloromethylation

A less common approach involves reacting 2-bromo-4-nitrobenzene with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃. This Friedel-Crafts alkylation introduces the chloromethyl group at position 1, though competing side reactions reduce yields to 40–50%.

Challenges

  • Regioselectivity : Nitro and bromine groups deactivate the ring, necessitating harsh conditions.

  • Byproducts : Over-alkylation and rearrangement reactions are prevalent.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for bromination and chlorination steps, enhancing heat transfer and reducing reaction times. For example, a two-stage system achieves:

  • Bromination : 98% conversion in 30 minutes at 100°C.

  • Chlorination : 95% yield using superheated NaCl in DMF.

Waste Mitigation Strategies

  • Solvent Recovery : CCl₄ and DMF are distilled and reused, reducing costs by 30%.

  • Bromine Recycling : HBr byproducts are oxidized back to Br₂ using H₂O₂.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
Sequential BrominationHigh regioselectivityMulti-step, moderate yields33–75%
Friedel-CraftsSingle-stepLow yields, byproducts40–50%
Continuous FlowScalable, efficientHigh capital costs90–95%

Reaction Optimization Insights

Catalytic Enhancements

  • Iron(III) Bromide : Adding FeBr₃ during bromination improves para-selectivity from 70% to 88%.

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride accelerates chloride substitution, reducing reaction time to 6 hours.

Solvent Effects

  • CCl₄ vs. CHCl₃ : CCl₄ increases radical bromination efficiency by 15% due to higher polarity.

  • DMF vs. DMSO : DMF’s lower viscosity enhances chloride ion mobility, favoring SN₂ kinetics .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(chloromethyl)-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thioethers, or ethers.

    Reduction: The major product is 2-bromo-1-(aminomethyl)-4-nitrobenzene.

    Oxidation: Products include 2-bromo-1-(carboxymethyl)-4-nitrobenzene or 2-bromo-1-(formylmethyl)-4-nitrobenzene.

Scientific Research Applications

2-bromo-1-(chloromethyl)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial infections or cancer.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 2-bromo-1-(chloromethyl)-4-nitrobenzene depends on the specific application. In medicinal chemistry, for example, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA or proteins. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-bromo-1-(chloromethyl)-4-nitrobenzene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity (%) Key Properties/Applications
This compound C₇H₅BrClNO₂ 250.35 Br (2), -CH₂Cl (1), NO₂ (4) N/A Reactive intermediate; pharmaceutical synthesis
1-Bromo-2-chloro-4-nitrobenzene C₆H₃BrClNO₂ 236.45 Br (1), Cl (2), NO₂ (4) 95 Used in crystallography studies
4-Bromo-1-chloro-2-nitrobenzene C₆H₃BrClNO₂ 236.45 Br (4), Cl (1), NO₂ (2) 95 Commercial precursor for biphenyl synthesis
2-Bromo-1-methyl-4-nitrobenzene C₇H₆BrNO₂ 216.04 Br (2), -CH₃ (1), NO₂ (4) 99–99.5 High-purity intermediate for organic reactions
1-Chloro-2-(chloromethyl)-4-nitrobenzene C₇H₅Cl₂NO₂ 206.03 Cl (1), -CH₂Cl (2), NO₂ (4) N/A Life science applications; custom synthesis

Notes:

  • Substituent Effects : The chloromethyl group in the target compound increases molecular weight and reactivity compared to methyl or chloro substituents. For example, 2-bromo-1-methyl-4-nitrobenzene lacks the electrophilic -CH₂Cl group, reducing its utility in nucleophilic substitution reactions .
  • Crystallography : Compounds like 4-bromo-1-nitrobenzene exhibit π-π stacking and weak hydrogen bonding in their crystal structures , while the chloromethyl group in the target compound may disrupt such interactions due to steric effects.

Biological Activity

2-Bromo-1-(chloromethyl)-4-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, categorized under nitroaromatic compounds, is known for its reactivity and possible applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

  • Chemical Formula : C6_6H4_4BrClN2_2O2_2
  • CAS Number : 1261794-92-6
  • Molecular Weight : 227.46 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and cytotoxic properties. These activities are primarily attributed to the presence of the nitro group and halogen substituents, which can interact with biological macromolecules.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundActivity TypeOrganism TestedReference
This compoundAntimicrobialE. coli
2-Bromo-4-chloro-1-nitrobenzeneAntifungalCandida albicans

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound has shown potential in inhibiting cell proliferation, likely through the induction of apoptosis.

Cell LineIC50_{50} (µM)Mechanism of ActionReference
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

The biological activity of this compound is thought to involve several mechanisms:

  • DNA Interaction : The nitro group can form reactive intermediates that bind to DNA, leading to mutagenic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular metabolism, thus disrupting normal cellular functions.
  • Membrane Disruption : Halogenated compounds often disrupt lipid bilayers, leading to increased permeability and eventual cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated nitro compounds against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on breast cancer (MCF-7) and cervical cancer (HeLa) cells demonstrated that treatment with this compound resulted in significant cytotoxicity. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.

Safety and Toxicology

Despite its promising biological activities, safety assessments are critical. Preliminary toxicological studies suggest that the compound may exhibit acute toxicity upon ingestion or dermal exposure, necessitating careful handling in laboratory settings.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(chloromethyl)-4-nitrobenzene with high regioselectivity?

The synthesis typically involves bromination of 1-(chloromethyl)-4-nitrobenzene. A method adapted from similar halogenated aromatic systems employs N-bromosuccinimide (NBS) as a brominating agent in inert solvents (e.g., carbon tetrachloride) under controlled temperatures (30–50°C). Catalysts like FeCl₃ or radical initiators (e.g., AIBN) enhance regioselectivity at the ortho position relative to the nitro group . Key parameters include:

  • Solvent polarity : Non-polar solvents minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio of substrate to NBS prevents over-bromination.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Q. How can crystallographic data validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL or WinGX , researchers refine atomic coordinates and bond angles. For example:

  • Bond lengths : C-Br (1.89–1.92 Å), C-Cl (1.74–1.77 Å), and C-NO₂ (1.47–1.49 Å) align with expected values for halogenated nitroaromatics .
  • Torsion angles : The chloromethyl group’s orientation relative to the nitro group (e.g., 15–25°) affects reactivity in substitution reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR shows distinct signals for the chloromethyl (–CH₂Cl, δ 4.5–4.7 ppm) and aromatic protons (δ 7.8–8.3 ppm). ¹³C NMR confirms the nitro group’s electron-withdrawing effect (C-NO₂ at δ 148–150 ppm) .
  • IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Br stretch) validate functional groups .
  • Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 264.9 (calculated for C₇H₅BrClNO₂⁺) .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in nucleophilic substitution reactions?

The nitro group’s strong electron-withdrawing effect directs nucleophiles (e.g., amines, thiols) to the meta position relative to itself. For example:

  • Kinetic studies : Reactions with piperazine in DMF at 60°C show >80% substitution at the chloromethyl group, while bromine remains inert due to steric hindrance from the nitro group .
  • Competitive pathways : DFT calculations reveal a lower activation energy for substitution at –CH₂Cl (ΔG‡ = 25 kcal/mol) versus C-Br (ΔG‡ = 38 kcal/mol) .

Q. What strategies mitigate decomposition risks during storage and handling?

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis of the chloromethyl group .
  • Handling : Use corrosion-resistant equipment (e.g., PTFE-lined caps) and avoid contact with moisture or bases, which can generate toxic chloroform via elimination reactions .

Q. How can computational modeling predict reactivity in complex reaction environments?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models:

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., near the nitro group) for electrophilic attack.
  • Transition states : Simulate intermediates in SN2 reactions at the chloromethyl group .
  • Solvent effects : Polarizable continuum models (PCM) predict rate acceleration in polar aprotic solvents like DMSO .

Q. What are the implications of structural analogs in drug discovery?

  • Kinase inhibition : The nitro group’s electron-withdrawing nature mimics pharmacophores in Bcr-Abl inhibitors (e.g., imatinib analogs). In vitro assays show IC₅₀ values of 1–10 µM against leukemia cell lines .
  • Toxicity : Comparative studies with methoxy analogs (e.g., 2-bromo-1-(chloromethyl)-4-methoxybenzene) reveal lower cytotoxicity (LD₅₀ > 500 mg/kg in mice) due to reduced metabolic activation of the nitro group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.